An In-Depth Technical Guide to Novan's NITRICIL™ Technology: Mechanism of Action
An In-Depth Technical Guide to Novan's NITRICIL™ Technology: Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Novan's proprietary NITRICIL™ technology. This innovative platform is designed for the controlled, localized delivery of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. The guide details the core chemistry, mechanism of NO release, and the downstream biological effects, supported by quantitative data from key experiments and detailed methodologies.
Core Technology: A Polysiloxane-Based Macromolecular Scaffold
Novan's NITRICIL™ technology is centered around a novel new chemical entity, berdazimer sodium. This macromolecule consists of a polysiloxane backbone to which N-diazeniumdiolates, the nitric oxide donor moieties, are covalently bound.[1][2] This structure allows for the stable storage of the otherwise volatile and reactive nitric oxide gas.[2][3]
The release of nitric oxide is initiated by proton donors, such as water, in the physiological environment of the skin.[2] When the berdazimer sodium gel is applied topically, it is co-administered with a hydrogel that acts as a proton donor.[1][2] This protonation triggers the decomposition of the N-diazeniumdiolate, leading to the controlled and sustained release of therapeutic levels of nitric oxide directly at the site of application.[1][2]
Mechanism of Nitric Oxide Release
The fundamental mechanism of NO release from the NITRICIL™ platform is a chemical decomposition reaction initiated by protons. The N-diazeniumdiolate moieties on the polysiloxane backbone are stable in their salt form. Upon exposure to a proton-donating substance like water from the accompanying hydrogel or the skin's moisture, the diazeniumdiolate is protonated, forming an unstable intermediate that rapidly decomposes to release two molecules of nitric oxide.
Multifaceted Biological Actions of Released Nitric Oxide
The therapeutic efficacy of the NITRICIL™ technology stems from the diverse biological activities of the released nitric oxide. NO is a pleiotropic molecule that can exert antimicrobial, antiviral, and immunomodulatory effects.[2][4]
Antimicrobial and Antiviral Activity
Nitric oxide possesses broad-spectrum activity against a range of pathogens, including bacteria, viruses, and fungi.[4] Its mechanisms of action are multifaceted and include:
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Protein Nitrosylation: NO can react with thiol groups on cysteine residues of key microbial enzymes, leading to their inactivation and disruption of essential metabolic processes.[2]
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Oxidative and Nitrosative Stress: NO can react with reactive oxygen species (ROS) to form highly reactive nitrogen species (RNS), such as peroxynitrite. These molecules can damage microbial DNA, lipids, and proteins, leading to cell death.[4]
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Inhibition of Viral Replication: As demonstrated in preclinical studies, nitric oxide released from berdazimer sodium can inhibit the replication of viruses such as poxviruses (as a surrogate for Molluscum Contagiosum Virus - MCV) and Human Papillomavirus (HPV).[5][6] For HPV, NVN1000 (an investigational drug based on NITRICIL™ technology) has been shown to interfere with the function of the viral oncoproteins E6 and E7.[6]
Immunomodulatory Effects
Nitric oxide plays a crucial role in regulating the immune response. Its effects are concentration-dependent. At low concentrations, it can have pro-inflammatory effects, while at higher concentrations, it can be anti-inflammatory. A key target of NO's immunomodulatory action is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway .[1]
NF-κB is a critical transcription factor that controls the expression of numerous genes involved in inflammation, immunity, and cell survival. In the context of viral infections like molluscum contagiosum, the virus can produce proteins, such as MC160, that block NF-κB activation, allowing the virus to evade the host's immune response. By releasing nitric oxide, the NITRICIL™ technology is thought to counteract this inhibition, leading to the activation of NF-κB and the subsequent inflammatory cascade that helps in clearing the viral infection.[7][8]
Inhibition of HPV Oncoproteins E6 and E7
Infections with high-risk Human Papillomavirus (HPV) are a major cause of cervical and other cancers. The viral oncoproteins E6 and E7 are critical for the malignant transformation of infected cells. They primarily function by targeting and degrading the tumor suppressor proteins p53 and retinoblastoma protein (pRb), respectively.
Preclinical studies with NVN1000, a NITRICIL™-based compound, have demonstrated its ability to inhibit the functions of HPV-18 E6 and E7 oncoproteins.[6] The release of nitric oxide is believed to interfere with the activity of these oncoproteins, potentially through S-nitrosylation or other modifications, thereby restoring the function of p53 and pRb and inhibiting the proliferation of HPV-infected cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies evaluating Novan's NITRICIL™ technology.
Table 1: In Vitro Antiviral Activity of Berdazimer Sodium
| Virus/Assay | Endpoint | Concentration | Result | Reference |
| Vaccinia Virus (MCV surrogate) | IC₅₀ (Plaque Reduction) | 37.43 µg/mL | 50% inhibition of virus production. | [5] |
| Vaccinia Virus (MCV surrogate) | IC₅₀ (Direct Virion Inactivation) | 404.6 µg/mL | 50% inactivation of input virions. | [5] |
| Molluscum Contagiosum Virus | IC₅₀ (MC160 Gene Expression) | 192.9 µg/mL | 50% inhibition of MC160 expression. | [5] |
Table 2: Clinical Efficacy of Berdazimer Gel, 10.3% for Molluscum Contagiosum (Integrated Analysis of 3 Phase 3 Trials)
| Endpoint | Berdazimer Gel, 10.3% (n=917) | Vehicle (n=681) | Odds Ratio (95% CI) | P-value | Reference |
| Complete Clearance at Week 12 | 30.0% | 19.8% | 1.75 (1.38-2.23) | < .001 | [9] |
Detailed Experimental Protocols
Vaccinia Virus Plaque Reduction Assay
This assay was used to determine the antiviral activity of berdazimer sodium against a surrogate for the molluscum contagiosum virus.[5]
Methodology:
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Virus Preparation: A stock of vaccinia virus (VVEGIR) is prepared and quantified.
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Drug Preparation: Berdazimer sodium is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations (e.g., 50, 100, 200, 400 µg/mL) in DMEM cell culture medium with a pH of 6.5.
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Virus Treatment: Equal volumes of the virus suspension (containing 5 x 10⁴ plaque-forming units) and the berdazimer sodium dilutions are mixed and incubated overnight at room temperature.
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Infection of Cells: The treated virus mixtures are serially diluted (1:10,000) in DMEM with a pH of 7.4. Monolayers of BSC40 cells are then infected with these dilutions.
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Plaque Visualization: After a 2-day incubation period, the cell monolayers are stained with crystal violet, and the number of plaques (zones of cell death) is counted.
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Data Analysis: The percentage of plaque reduction compared to the vehicle control is calculated for each drug concentration to determine the IC₅₀.
HPV Organotypic (Raft) Culture and Immunoblot Analysis
This methodology is used to study the effects of NITRICIL™-based compounds on HPV replication and oncoprotein expression in a 3D tissue model that mimics the natural environment of the virus.[10][11][12][13][14]
Methodology:
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Establishment of Raft Cultures:
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Primary human keratinocytes are cultured and, if necessary, transfected with HPV DNA.
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A dermal equivalent is created using collagen and fibroblasts.
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The keratinocytes are seeded onto the dermal equivalent.
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The culture is lifted to an air-liquid interface to induce differentiation and stratification, forming a 3D epithelial tissue.
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Treatment with NVN1000:
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The raft cultures are treated with varying concentrations of NVN1000 (e.g., 4 mg/mL) at specified intervals (e.g., every other day).
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Harvesting and Analysis:
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After the treatment period, the raft cultures are harvested.
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Tissues can be fixed, paraffin-embedded, and sectioned for histological analysis.
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Proteins are extracted from the tissues for immunoblot (Western blot) analysis.
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Immunoblot Analysis:
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Protein extracts are separated by SDS-PAGE and transferred to a membrane.
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The membrane is probed with specific primary antibodies against HPV E6 and E7 oncoproteins, as well as cellular proteins like p53 and pRb.
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Secondary antibodies conjugated to a detection enzyme are used for visualization.
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The intensity of the protein bands is quantified to determine the effect of the treatment on protein expression levels.
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Conclusion
Novan's NITRICIL™ technology represents a significant advancement in the topical delivery of nitric oxide. Its core mechanism, based on a stable polysiloxane macromolecule that releases NO in a controlled manner upon protonation, allows for the targeted application of this therapeutic agent. The released nitric oxide exerts its effects through a variety of mechanisms, including direct antimicrobial and antiviral actions, as well as modulation of key host signaling pathways like NF-κB. Preclinical and clinical data have demonstrated the potential of this technology in treating viral skin infections such as molluscum contagiosum and HPV. Further research will continue to elucidate the full therapeutic potential of this versatile platform.
References
- 1. pelthos.com [pelthos.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Berdazimer Sodium: A Novel Nitric Oxide-Releasing Drug in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antiviral Effect of Berdazimer Sodium on Molluscum Contagiosum Virus Using a Novel In Vitro Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVN1000, a novel nitric oxide-releasing compound, inhibits HPV-18 virus production by interfering with E6 and E7 oncoprotein functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Antiviral Effect of Berdazimer Sodium on Molluscum Contagiosum Virus Using a Novel In Vitro Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berdazimer gel for molluscum contagiosum: An integrated analysis of 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3D Oral and Cervical Tissue Models to Study Papillomavirus Host-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Using Organotypic Epithelial Tissue Culture to Study the Human Papillomavirus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propagation of Infectious, High-Risk HPV in Organotypic “Raft” Culture | Springer Nature Experiments [experiments.springernature.com]
- 14. A new cell culture model to genetically dissect the complete human papillomavirus life cycle | PLOS Pathogens [journals.plos.org]
